molecular formula C19H21NO2S B1603952 4'-Methoxy-2-thiomorpholinomethyl benzophenone CAS No. 898781-52-7

4'-Methoxy-2-thiomorpholinomethyl benzophenone

Cat. No.: B1603952
CAS No.: 898781-52-7
M. Wt: 327.4 g/mol
InChI Key: FMEWLPRJZIBLSX-UHFFFAOYSA-N
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Description

4’-Methoxy-2-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO2S . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 4’-Methoxy-2-thiomorpholinomethyl benzophenone consists of a benzophenone core with a methoxy group (OCH3) attached to one of the phenyl rings and a thiomorpholinomethyl group attached to the other . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of 4’-Methoxy-2-thiomorpholinomethyl benzophenone, such as its melting point, boiling point, solubility, and stability, are not provided in the search results . These properties could be determined experimentally or predicted using computational chemistry methods.

Scientific Research Applications

UV Absorption and Protection

Benzophenone derivatives, including 2-hydroxy-4-methoxybenzophenone (a compound closely related to the one mentioned), are widely used as UV absorbers in sunscreens, cosmetics, and industrial products. They protect skin and materials from UV radiation by absorbing harmful rays, thereby preventing direct skin exposure and extending product shelf life. Studies have shown these compounds to be effective in reducing UV-induced damage, highlighting their importance in dermatological and material protection applications (Okereke et al., 1994).

Environmental Presence and Impact

Research has also focused on the environmental detection and impact of benzophenone derivatives. Their widespread use has led to their presence in water bodies, where they might affect aquatic life. Studies have investigated methods for removing these compounds from water, indicating the environmental concern associated with their persistence and potential toxicity (Zhou et al., 2018).

Health Concerns

While benzophenone derivatives are beneficial for UV protection, there are concerns regarding their potential endocrine-disrupting effects and association with health issues like endometriosis. Research has examined the bioaccumulation and biological impact of these compounds, suggesting a need for further investigation into their safety and regulation (Kunisue et al., 2012).

Safety and Hazards

The safety data sheet (SDS) for 4’-Methoxy-2-thiomorpholinomethyl benzophenone provides information on its hazards, handling and storage, and first-aid measures . It is recommended to wear suitable protective clothing and avoid contact with skin and eyes .

Properties

IUPAC Name

(4-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-22-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEWLPRJZIBLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643805
Record name (4-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-52-7
Record name Methanone, (4-methoxyphenyl)[2-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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